molecular formula C12H12BrN3O2 B113517 Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate CAS No. 1264042-04-7

Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate

Cat. No. B113517
CAS RN: 1264042-04-7
M. Wt: 310.15 g/mol
InChI Key: QHLALDDPGDDTIA-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate is a chemical compound with the linear formula C12H12BrN3O2 . It is a part of a collection of rare and unique chemicals provided for early discovery researchers .


Synthesis Analysis

The synthesis of compounds similar to Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate has been reported in the literature. For instance, a mixture of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester, potassium hydroxide, and ethanol was refluxed for two hours . Another study reported the synthesis of pyrazole derivatives via a cyclo-condensation of substituted benzaldehyde, malononitrile, and phenyl hydrazine .

Scientific Research Applications

Antileishmanial and Antimalarial Drug Development

This compound has shown promise in the development of drugs for treating tropical diseases such as leishmaniasis and malaria. Pyrazole-bearing compounds, including derivatives of Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate, have been synthesized and evaluated for their antileishmanial and antimalarial activities. These studies have revealed that certain derivatives exhibit significant activity against Leishmania species and Plasmodium berghei, offering a potential pathway for the development of new pharmacophores in antiparasitic drug design .

Synthesis of Antidepressant Molecules

Research indicates that pyrazole derivatives can play a crucial role in the synthesis of antidepressant molecules. The compound may serve as a precursor in metal-catalyzed reactions to create key structural motifs found in antidepressants. This includes the potential development of novel dual- or multi-target antidepressants, which could offer rapid onset, lower side effects, and enhanced cognitive function .

Chemical Research and Rare Chemical Collections

Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate is part of rare and unique chemical collections provided to early discovery researchers. Although not much analytical data is collected for such compounds, they are essential for experimental and early-stage chemical research, where researchers assume responsibility for confirming product identity and purity .

Molecular Docking Studies

The compound’s derivatives have been used in molecular docking studies to justify their biological activity. For instance, docking studies on enzymes like Lm-PTR1, complexed with other compounds, have helped in understanding the interactions at the molecular level, which is crucial for rational drug design .

Synthesis of Hydrazine-Coupled Pyrazoles

Hydrazine-coupled pyrazoles have been synthesized using Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate derivatives. These compounds have been verified through techniques like FTIR and NMR, indicating the compound’s utility in creating diverse pyrazole-based structures with potential pharmacological effects .

Catalytic Synthesis Procedures

The compound is potentially involved in catalytic synthesis procedures that are pivotal in medicinal chemistry. It could be used in reactions catalyzed by transition metals to synthesize complex molecules, including those with pharmaceutical applications .

Multicomponent Synthesis Protocols

In the field of organic synthesis, Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate may be used in one-pot, multicomponent synthesis protocols. This approach is valuable for constructing diverse chemical libraries quickly and efficiently .

properties

IUPAC Name

ethyl 5-amino-1-(4-bromophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2/c1-2-18-12(17)10-7-11(14)16(15-10)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLALDDPGDDTIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566686
Record name Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate

CAS RN

1264042-04-7
Record name Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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